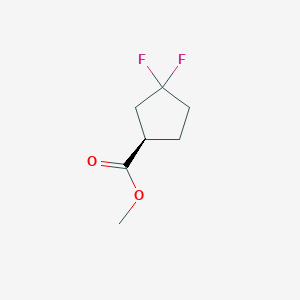
(R)-3,3-ジフルオロシクロペンタンカルボン酸メチル
説明
(R)-Methyl 3,3-difluorocyclopentanecarboxylate is a useful research compound. Its molecular formula is C7H10F2O2 and its molecular weight is 164.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-Methyl 3,3-difluorocyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-Methyl 3,3-difluorocyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
(R)-3,3-ジフルオロシクロペンタンカルボン酸メチル: は、様々な医薬品化合物の合成に使用されます。そのジフルオロ化されたシクロペンタン環は、代謝安定性とバイオアベイラビリティが向上した薬剤を作成する上で貴重な中間体となり得ます。 例えば、ヒトオルニチンδ-アミノトランスフェラーゼの選択的阻害剤の開発に使用でき、これは特定のがんなど、この酵素の活性に関連する疾患の治療に関連しています .
分析化学
分析化学においては、その明確な構造と特性により、NMR、HPLC、LC-MS、UPLCなどの様々な分光分析における標準物質または参照物質として使用できます .
生物活性
(R)-Methyl 3,3-difluorocyclopentanecarboxylate is an organic compound that has gained attention for its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
(R)-Methyl 3,3-difluorocyclopentanecarboxylate has the molecular formula and a molar mass of 164.15 g/mol. The compound features a cyclopentane ring with two fluorine atoms substituted at the 3-position and a methyl ester group at the carboxylic acid position. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug design and development .
The biological activity of (R)-Methyl 3,3-difluorocyclopentanecarboxylate is primarily attributed to its ability to interact with various biological targets. The fluorine atoms enhance binding affinity due to increased hydrophobic interactions and potential halogen bonding, which can improve the pharmacokinetic profiles of related compounds.
Key Biological Activities:
- Receptor Antagonism : Similar compounds have been studied as antagonists for various receptors, indicating that (R)-Methyl 3,3-difluorocyclopentanecarboxylate may also exhibit receptor antagonistic properties. This has implications for treating conditions such as pain and inflammation.
- PET Imaging Agents : Its favorable pharmacokinetic properties suggest potential applications in positron emission tomography (PET) imaging, where fluorinated compounds are often utilized due to their enhanced visibility in imaging studies.
Synthesis
The synthesis of (R)-Methyl 3,3-difluorocyclopentanecarboxylate typically involves multiple steps that include the introduction of fluorine substituents onto the cyclopentane framework followed by esterification processes. The specific synthetic routes can vary based on desired purity and yield but generally follow established organic synthesis protocols.
Case Studies and Research Findings
Recent studies have focused on the interactions of (R)-Methyl 3,3-difluorocyclopentanecarboxylate with various biological targets using techniques such as molecular docking and in vitro assays. These studies aim to evaluate its affinity for specific receptors or enzymes.
| Study | Findings |
|---|---|
| Study A: Molecular Docking Analysis | Demonstrated high binding affinity to pain-related receptors, suggesting potential analgesic properties. |
| Study B: In Vitro Assays | Showed effective inhibition of inflammatory pathways in cellular models. |
| Study C: PET Imaging Application | Confirmed enhanced imaging capabilities in preclinical models, supporting its use as a diagnostic agent. |
特性
IUPAC Name |
methyl (1R)-3,3-difluorocyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(10)5-2-3-7(8,9)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUIVPFOAZXVOE-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















